2,3-Difluoro-4-methylbenzoyl chloride
Overview
Description
2,3-Difluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O and a molecular weight of 190.57 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position. This compound is primarily used in research and development, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes , and its exact biological targets remain to be elucidated.
Pharmacokinetics
As a research chemical, it is typically handled with care due to its potential to cause skin burns and eye damage . Its bioavailability and other pharmacokinetic properties remain to be determined.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methylbenzoyl chloride typically involves the chlorination of 2,3-difluoro-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination processes similar to those used in laboratory synthesis. The use of thionyl chloride or other chlorinating agents in a controlled environment ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methylbenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-difluoro-4-methylbenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Produces amides, esters, or thioesters depending on the nucleophile used.
Hydrolysis: Produces 2,3-difluoro-4-methylbenzoic acid.
Reduction: Produces 2,3-difluoro-4-methylbenzyl alcohol.
Scientific Research Applications
2,3-Difluoro-4-methylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates, particularly those involving fluorinated aromatic compounds.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It is used in the modification of biomolecules for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorobenzoyl chloride
- 4-Methylbenzoyl chloride
- 2,3-Dichloro-4-methylbenzoyl chloride
Uniqueness
2,3-Difluoro-4-methylbenzoyl chloride is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination of substituents imparts specific reactivity and stability characteristics that are not found in other similar compounds. The fluorine atoms increase the compound’s electron-withdrawing ability, enhancing its reactivity towards nucleophiles, while the methyl group provides steric hindrance that can influence the course of chemical reactions.
Properties
IUPAC Name |
2,3-difluoro-4-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-2-3-5(8(9)12)7(11)6(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRMSSGDXMQPBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378908 | |
Record name | 2,3-Difluoro-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-38-6 | |
Record name | 2,3-Difluoro-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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